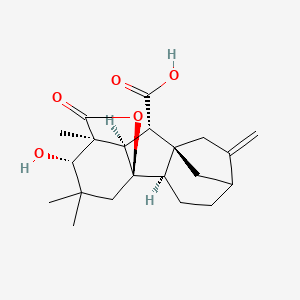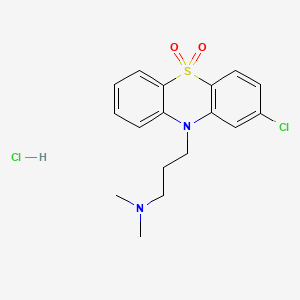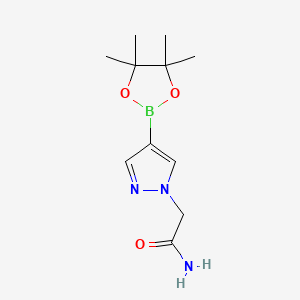![molecular formula C13H13O6S- B569097 2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate CAS No. 146726-76-3](/img/structure/B569097.png)
2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate, also known as 5-acetoxy-2-hydroxymethyl-1,3-oxathiolan-2-ylbenzoate, is a chemical compound that has been used in various scientific research applications. It is a synthetic compound that has been found to have various biochemical and physiological effects.
Mechanism Of Action
2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate acts as an inhibitor of the enzyme acetylcholinesterase by binding to it and preventing it from breaking down the neurotransmitter acetylcholine. It also acts as an inhibitor of the enzyme carbonic anhydrase by binding to it and preventing it from regulating pH in the body. It also acts as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness, improved memory and learning, and improved mood. It has also been shown to increase the levels of carbon dioxide in the body, which can lead to increased blood pressure and improved oxygen delivery to the tissues. It has also been shown to increase the metabolism of drugs and other compounds, which can lead to improved drug efficacy and reduced side effects.
Advantages And Limitations For Lab Experiments
2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Another advantage is that it is relatively stable and can be stored for long periods of time. A limitation is that it is expensive and can be difficult to obtain in large quantities.
Future Directions
There are several potential future directions for 2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate. One potential direction is to further study its biochemical and physiological effects, such as its effects on memory and learning. Another potential direction is to explore its potential therapeutic applications, such as its use as an inhibitor of acetylcholinesterase in Alzheimer's disease. Other potential directions include exploring its potential use as an inhibitor of carbonic anhydrase in glaucoma, and its potential use as a substrate for cytochrome P450 in drug metabolism.
Synthesis Methods
2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate is synthesized by the reaction of 2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoatehydroxymethyl-1,3-oxathiolan-2-ylbenzoic acid with sodium benzoate in the presence of an acid catalyst. The reaction is done in an aqueous solution at a temperature of 60-70°C. The reaction is complete in about 6-7 hours and yields a white crystalline product.
Scientific Research Applications
2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate has been used in various scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
properties
IUPAC Name |
2-[5-acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6S/c1-8(15)18-11-6-20-13(7-14,19-11)10-5-3-2-4-9(10)12(16)17/h2-5,11,14H,6-7H2,1H3,(H,16,17)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDHVLHOBYRMFW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CSC(O1)(CO)C2=CC=CC=C2C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O6S- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














